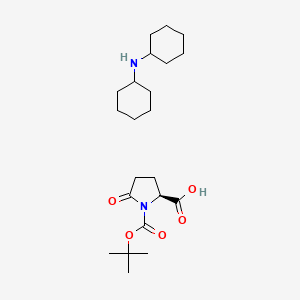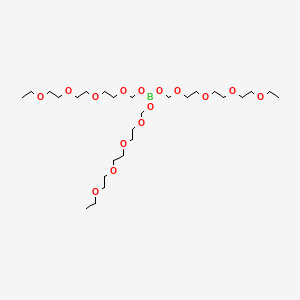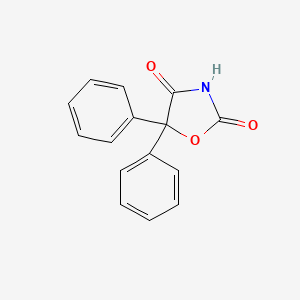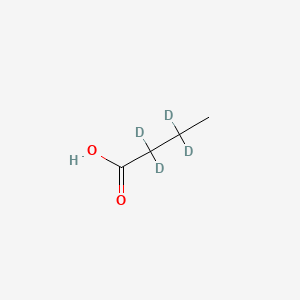
Butyric-2,2,3,3-d4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetradeuteriobutanoic acid is a deuterated analog of butanoic acid, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which make it useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetradeuteriobutanoic acid typically involves the deuteration of butanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,2,3,3-Tetradeuteriobutanoic acid follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
2,2,3,3-Tetradeuteriobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated butanone or butanoic acid derivatives.
Reduction: Reduction reactions can convert it into deuterated butanol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Deuterated butanone or butanoic acid derivatives.
Reduction: Deuterated butanol.
Substitution: Various halogenated derivatives of 2,2,3,3-Tetradeuteriobutanoic acid.
科学的研究の応用
2,2,3,3-Tetradeuteriobutanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 2,2,3,3-Tetradeuteriobutanoic acid involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and metabolic pathways due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This property is particularly useful in studying enzyme-catalyzed reactions and metabolic processes.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylbutanoic acid: Similar in structure but with methyl groups instead of deuterium.
2,2,3,3-Tetrafluorobutanoic acid: Contains fluorine atoms instead of deuterium.
2,2,3,3-Tetrabromobutanoic acid: Contains bromine atoms instead of deuterium.
Uniqueness
2,2,3,3-Tetradeuteriobutanoic acid is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable for tracing and studying reaction mechanisms, metabolic pathways, and the behavior of deuterated compounds in various scientific fields.
特性
分子式 |
C4H8O2 |
|---|---|
分子量 |
92.13 g/mol |
IUPAC名 |
2,2,3,3-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |
InChIキー |
FERIUCNNQQJTOY-RRVWJQJTSA-N |
異性体SMILES |
[2H]C([2H])(C)C([2H])([2H])C(=O)O |
正規SMILES |
CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
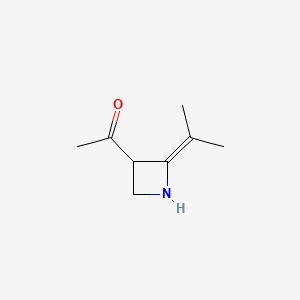
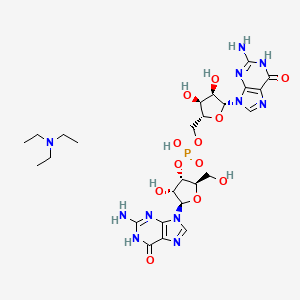
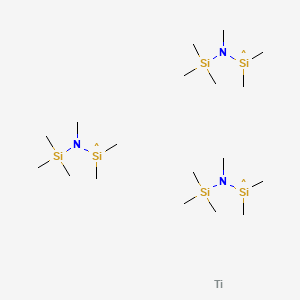

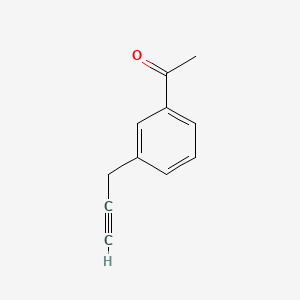
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
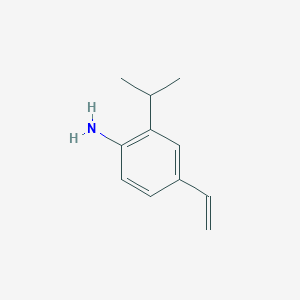
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
